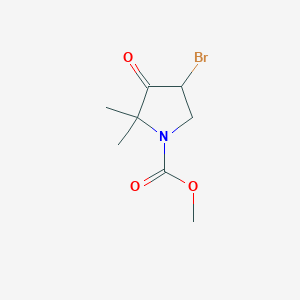
Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” is a chemical compound . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed on the basis of the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” include a melting point of 34-38 °C (lit.), a predicted boiling point of 270.9±33.0 °C, and a predicted density of 1.133±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis and Catalysis
- Chemoselective Reactions : A study explores the use of related compounds in chemoselective C–H activation and C–Br activation in Heck reactions, showcasing the potential of Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate derivatives in selective organic transformations (Patra, Ray, & Kar, 2010).
- Intermediate for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of α-methylene-β-lactams and β,γ-difunctionalized pyrrol-2(3H)-ones, highlighting its utility in constructing complex molecular architectures (Beji, 2015).
- Palladium-catalyzed Reactions : Research demonstrates its application in palladium-catalyzed carbonylative cyclization reactions, leading to novel pyrrole diones. This underscores the compound's role in facilitating carbonylation reactions, a crucial process in organic synthesis (Bae & Cho, 2014).
Synthesis of Heterocyclic Compounds
- Heterocycles Synthesis : It is utilized in the synthesis of novel heterocyclic compounds, such as pyrroles and pyrrolidines, which are important scaffolds in drug discovery and materials science (Hublikar et al., 2019).
- Natural Product Synthesis : The compound is instrumental in the first synthesis of biologically active bromophenols and their derivatives, demonstrating its role in synthesizing natural products with potential antioxidant and anticholinergic activities (Rezai et al., 2018).
Miscellaneous Applications
- Marine-Derived Fungus Derivatives : A study on compounds isolated from the marine-derived fungus Trichoderma atroviride G20-12 includes derivatives related to Methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, highlighting its potential source from marine organisms (Lu et al., 2012).
Safety and Hazards
properties
IUPAC Name |
methyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO3/c1-8(2)6(11)5(9)4-10(8)7(12)13-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQBBSYRFFSEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(CN1C(=O)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2817636.png)
![3-butyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2817637.png)

![7,7-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B2817641.png)

![2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2817643.png)


![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2817650.png)
![N-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)methyl]prop-2-enamide](/img/structure/B2817651.png)



![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2817658.png)